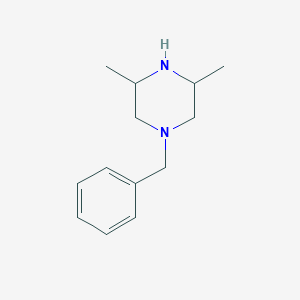
Triphenyl(1-phenylvinyl)phosphorane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triphenyl(1-phenylvinyl)phosphorane is an organophosphorus compound with the molecular formula C26H23P. It is a type of phosphorane, which is characterized by a phosphorus atom bonded to four phenyl groups and one phenylvinyl group. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Triphenyl(1-phenylvinyl)phosphorane can be synthesized through the reaction of triphenylphosphine with phenylacetylene in the presence of a base such as sodium hydride. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction proceeds as follows: [ \text{Ph}_3\text{P} + \text{PhC}\equiv\text{CH} \rightarrow \text{Ph}_3\text{P}=\text{CHPh} ]
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes using larger reactors, maintaining strict control over reaction conditions, and ensuring the purity of reactants.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form phosphine oxides.
Reduction: It can be reduced back to triphenylphosphine and phenylacetylene under certain conditions.
Substitution: The phenylvinyl group can participate in various substitution reactions, particularly with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the phenylvinyl group.
Major Products:
Oxidation: Triphenylphosphine oxide and phenylvinyl oxide.
Reduction: Triphenylphosphine and phenylacetylene.
Substitution: Various substituted phosphoranes depending on the electrophile used.
Aplicaciones Científicas De Investigación
Triphenyl(1-phenylvinyl)phosphorane has several applications in scientific research:
Organic Synthesis: It is used in the Wittig reaction to form alkenes from aldehydes and ketones.
Catalysis: It serves as a ligand in transition metal catalysis, facilitating various organic transformations.
Material Science: It is used in the synthesis of polymers and other advanced materials.
Medicinal Chemistry: It is explored for its potential in drug development, particularly in the synthesis of complex organic molecules.
Mecanismo De Acción
The primary mechanism of action for Triphenyl(1-phenylvinyl)phosphorane involves its role as a nucleophile in the Wittig reaction. The phosphorus atom forms a bond with the carbonyl carbon of an aldehyde or ketone, resulting in the formation of a betaine intermediate. This intermediate then undergoes a rearrangement to form an alkene and triphenylphosphine oxide. The reaction can be summarized as follows: [ \text{Ph}_3\text{P}=\text{CHPh} + \text{R}_2\text{C=O} \rightarrow \text{Ph}_3\text{P=O} + \text{R}_2\text{C=CHPh} ]
Comparación Con Compuestos Similares
Triphenylphosphine: A common organophosphorus compound used in various organic reactions.
Triphenylphosphine oxide: The oxidized form of triphenylphosphine, often formed as a byproduct in reactions involving triphenylphosphine.
Triphenylphosphine sulfide: A sulfur analog of triphenylphosphine oxide.
Uniqueness: Triphenyl(1-phenylvinyl)phosphorane is unique due to its ability to form stable ylides, which are crucial intermediates in the Wittig reaction. This property makes it particularly valuable in the synthesis of alkenes with precise control over the double bond’s location.
Propiedades
Número CAS |
30537-11-2 |
|---|---|
Fórmula molecular |
C26H22BrP |
Peso molecular |
445.3 g/mol |
Nombre IUPAC |
triphenyl(1-phenylethenyl)phosphanium;bromide |
InChI |
InChI=1S/C26H22P.BrH/c1-22(23-14-6-2-7-15-23)27(24-16-8-3-9-17-24,25-18-10-4-11-19-25)26-20-12-5-13-21-26;/h2-21H,1H2;1H/q+1;/p-1 |
Clave InChI |
OHPKUXCNUGBHGY-UHFFFAOYSA-M |
SMILES |
C=C(C1=CC=CC=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
C=C(C1=CC=CC=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Key on ui other cas no. |
30537-11-2 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B3370019.png)

![[(4-Methyl-3-nitrobenzoyl)amino]acetic acid](/img/structure/B3370028.png)
![2-chloro-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3370047.png)








